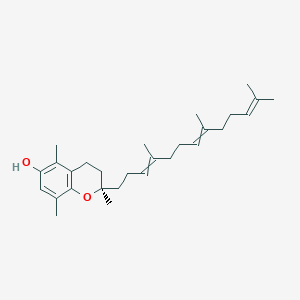
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is a subgroup of the vitamin E family. Tocotrienols are known for their antioxidant properties and are found in various plant oils, including palm oil and rice bran oil . This compound is particularly interesting due to its unique structure, which includes a chromanol ring and an isoprenoid side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources such as palm oil and rice bran oil. The extraction process involves saponification followed by chromatographic separation to isolate the desired tocotrienol .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromanol ring to a chroman ring.
Substitution: The methyl groups on the chromanol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chroman derivatives.
Substitution: Various substituted chromanol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its potential to act as a radical scavenger .
Biology: In biological research, it is investigated for its role in protecting cells from oxidative stress and its potential to modulate gene expression related to antioxidant defense .
Medicine: In medicine, (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is explored for its potential therapeutic effects in preventing chronic diseases such as cardiovascular diseases and cancer .
Industry: Industrially, this compound is used as a natural antioxidant in food and cosmetic products to enhance shelf life and stability .
Mecanismo De Acción
The mechanism of action of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . The molecular targets include various reactive oxygen species, and the pathways involved are primarily related to the antioxidant defense system .
Comparación Con Compuestos Similares
- (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
- (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
Comparison: While all these compounds belong to the tocotrienol family and share similar antioxidant properties, (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific methylation pattern on the chromanol ring . This unique structure may influence its antioxidant capacity and its interaction with biological membranes .
Propiedades
Fórmula molecular |
C28H42O2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |
Clave InChI |
FGYKUFVNYVMTAM-MUUNZHRXSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
SMILES canónico |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


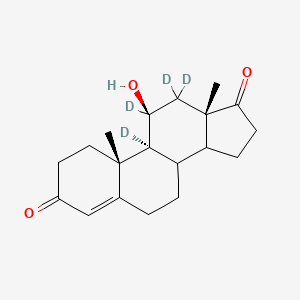
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
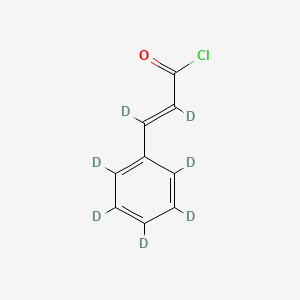
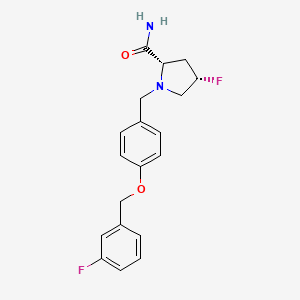
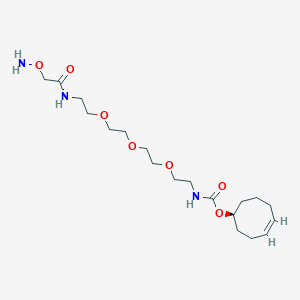
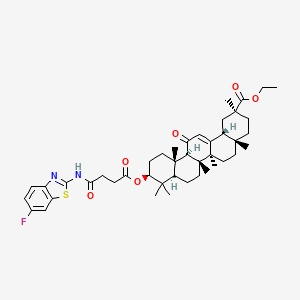
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
